6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Historical Context and Development
The synthesis of oxabicyclic compounds traces its origins to the early 20th-century exploration of cycloaddition reactions. The Diels-Alder reaction, first reported in 1928 by Otto Diels and Kurt Alder, provided a foundational method for constructing six-membered carbocycles and heterocycles. While initial applications focused on hydrocarbon systems, the incorporation of oxygen atoms into bicyclic frameworks emerged as a strategy to modulate reactivity and stereoelectronic properties.
The specific development of 6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid arose from efforts to synthesize conformationally restricted analogs of natural products. Early routes involved the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by oxidation and hydrolysis steps to install the ketone and carboxylic acid functionalities. This approach mirrored strategies used in prostaglandin synthesis, where bicyclic cores enforce specific stereochemical outcomes.
Bicyclic Structural Analysis and Stereochemical Features
The compound’s core consists of a bicyclo[2.2.1]heptane system (norbornane) with an oxygen atom bridging carbons 1 and 4 (Figure 1). Key structural features include:
- Bridgehead positions : Carbons 1 and 4 form the bridgehead, with the oxygen atom occupying the 7-position.
- Functional group placement : A ketone at position 6 and a carboxylic acid at position 2 introduce electronic anisotropy.
- Stereochemistry : The rac-(1S,2R,4R) configuration creates distinct facial selectivity, influencing reactivity in subsequent transformations.
O
| \
6 \
O-----1 \
| 2-COOH
4-----3
Figure 1. Numbering and functional group positions in this compound.
The strained bicyclic system adopts a boat-like conformation, with the oxygen bridge reducing ring flexibility. This rigidity enhances the compound’s utility as a template for studying steric effects in nucleophilic substitutions and cycloadditions.
Nomenclature and Classification within Oxabicyclic Systems
The IUPAC name follows bicyclo[2.2.1]heptane numbering:
- Bicyclo[2.2.1]heptane : Two carbons in the first bridge, two in the second, and one in the third.
- Oxa : Prefix denoting oxygen at position 7.
- 6-Oxo : Ketone group at position 6.
- 2-Carboxylic acid : Carboxylic acid substituent at position 2.
This classification places the compound within the broader family of 7-oxabicyclo[2.2.1]heptane derivatives, which are subdivided based on substituent patterns (Table 1).
Table 1. Classification of Selected 7-Oxabicyclo[2.2.1]heptane Derivatives
Position of the Compound in Contemporary Organic Chemistry
In modern synthesis, this compound occupies a niche as a multifunctional scaffold. Its applications span:
- Medicinal chemistry : Serving as a rigid core for protease inhibitors, where the bicyclic system mimics peptide β-strands.
- Materials science : Acting as a monomer for polymers with tailored thermal stability, leveraging the strain energy of the norbornane framework.
- Catalysis : Participating in radical cyclization reactions to access polycyclic ethers, as demonstrated in the synthesis of 2-oxabicyclo[2.2.1]heptanes via intramolecular hydrogen abstraction.
Recent advances have exploited the compound’s stereoelectronic profile in photoinduced electron-transfer reactions, enabling the construction of quaternary carbon centers under mild conditions. These developments underscore its enduring value in addressing synthetic challenges at the frontier of organic chemistry.
Properties
IUPAC Name |
6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-4,6H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADTXZVQNFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups. These products can be further utilized in synthetic applications or studied for their unique properties .
Scientific Research Applications
6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Impact
- Stereochemistry : The rac-(1S,2R,4R) isomer of 6-oxo-7-oxabicycloheptane-2-carboxylic acid demonstrates the importance of stereochemistry in drug efficacy and regulatory compliance .
- Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in β-lactams) enhances stability and bioactivity .
- Halogenation : Chloro derivatives (e.g., 2-chloro-7-oxabicycloheptane-2-carboxylic acid) introduce electrophilic sites for further functionalization .
Biological Activity
6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with the molecular formula CHO and a molecular weight of 156.14 g/mol. This compound belongs to the racetam family, which is recognized for its cognitive-enhancing properties and potential applications in medicinal chemistry. Its unique bicyclic structure contributes significantly to its biological activity, particularly in neuropharmacology.
Cognitive Enhancement
Research indicates that this compound exhibits notable nootropic effects, which are beneficial for cognitive enhancement, memory improvement, and neuroprotection. Studies have shown that it may influence neurotransmitter systems, particularly by modulating glutamate receptors, which are crucial for learning and memory processes .
Neuroprotective Effects
The compound has been investigated for its potential use in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective properties are attributed to its ability to inhibit oxidative stress and promote neuronal survival .
The mechanism of action of this compound involves interactions with specific molecular targets:
- Neurotransmitter Receptors : It primarily interacts with glutamate receptors, enhancing synaptic plasticity and cognitive functions.
- Biochemical Pathways : The compound influences various pathways involved in inflammation and neuroprotection, potentially reducing the impact of neurodegenerative processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Oxiracetam | Similar bicyclic structure | Known for neuroprotective effects |
| Piracetam | Member of the racetam family | First synthesized racetam with established use |
| Aniracetam | Contains an additional phenyl group | Reported to enhance memory and learning |
| Pramiracetam | More potent than Piracetam | Longer-lasting effects on cognition |
This table illustrates the diversity within the racetam family while highlighting the unique characteristics of this compound that may contribute to its specific biological activities and applications .
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Cognitive Function Improvement : A study involving animal models demonstrated that administration of this compound significantly improved memory retention in spatial navigation tasks compared to control groups .
- Neuroprotection Against Oxidative Stress : In vitro studies showed that the compound could reduce cell death induced by oxidative stress in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Synergistic Effects : Research indicated that when combined with other nootropic agents, this compound exhibited enhanced cognitive benefits, indicating possible synergistic effects that warrant further investigation .
Q & A
Q. What are the common synthetic routes for 6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how can regioselectivity be controlled?
The compound is synthesized via Diels-Alder reactions between furan derivatives and dienophiles. For example, methyl 3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield bicyclic intermediates. Regioselectivity is influenced by electron-withdrawing groups on the dienophile and steric effects in the transition state. Hydrolysis of ketal intermediates (e.g., using HCl) is critical for forming the carboxylic acid moiety .
Q. Which spectroscopic methods are most effective for characterizing this bicyclic compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry (endo/exo configurations) and substituent positions. NMR can distinguish carbonyl groups (δ ~170 ppm) and bridgehead carbons. Infrared (IR) spectroscopy identifies lactone C=O stretches (~1795 cm) and hydroxyl groups . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties affecting solubility and reactivity?
The compound has a predicted density of 1.315 g/cm, boiling point of 274°C, and pKa ~14.1 for the hydroxyl group. Low water solubility (logP ~1.3) necessitates polar aprotic solvents (e.g., DMSO) for reactions. The bicyclic structure imposes steric constraints, limiting nucleophilic attack at the bridgehead .
Q. How are derivatives like methyl esters or amides typically synthesized?
Methyl esters are prepared via Fischer esterification using methanol and catalytic acid. Amides are formed by coupling carboxylic acid with amines (e.g., HATU/DMAP). Steric hindrance requires prolonged reaction times or elevated temperatures .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during functionalization of the bicyclic core?
Endo/exo stereochemistry is preserved using mild conditions (e.g., low-temperature acylations). Chromatographic separation (HPLC with chiral columns) resolves diastereomers. NMR coupling constants () and NOESY correlations verify configurations post-synthesis .
Q. What contradictions exist in structure-activity relationship (SAR) studies for antibacterial derivatives?
While bicyclic analogs like Cr(III) complexes show antibacterial activity via membrane disruption, some studies report minimal stereochemical impact on potency. For example, replacing the bicycloheptane moiety with other multicyclic systems retains activity, suggesting flexibility in pharmacophore design .
Q. How does acid stability influence synthetic strategies for this compound?
The lactone ring is susceptible to acidic hydrolysis (e.g., HCl), requiring controlled conditions to avoid decomposition. Stability studies (TGA/DSC) show degradation onset at ~150°C, guiding storage at 2–8°C in inert atmospheres .
Q. What methodological challenges arise in analyzing data from regioselective reactions?
Contradictory yields in Diels-Alder reactions may stem from competing exo/endo pathways or solvent polarity effects. Computational modeling (DFT) predicts transition-state geometries, while LC-MS monitors reaction progress .
Q. How can NMR data resolve ambiguities in substituent positioning?
- HSQC and HMBC correlations map long-range couplings between bridgehead protons and carbonyl carbons. For example, a downfield shift at δ 2.2 ppm (multiplet) indicates proximity to electronegative groups .
Q. What are the limitations of current SAR models for bicyclic carboxylic acid derivatives?
Some studies emphasize steric effects, while others prioritize electronic contributions. Discrepancies in IC values (e.g., 3-[(4-methylpiperazinyl)carbonyl] derivatives) suggest undercharacterized solvent-protein interactions or assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
